molecular formula C20H21ClN2O3 B12614353 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919118-22-2

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

Katalognummer: B12614353
CAS-Nummer: 919118-22-2
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: NBAFDZYESVWVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves multiple steps. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate, which is then further reacted to produce the final compound . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

919118-22-2

Molekularformel

C20H21ClN2O3

Molekulargewicht

372.8 g/mol

IUPAC-Name

1-acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-18-4-2-3-5-19(18)26-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,25)

InChI-Schlüssel

NBAFDZYESVWVJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.